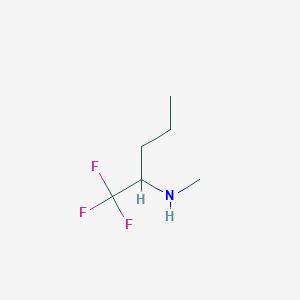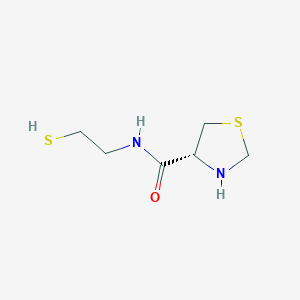
(R)-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide is a chiral compound that features a thiazolidine ring, a mercaptoethyl group, and a carboxamide group. Compounds with thiazolidine rings are often studied for their biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide typically involves the formation of the thiazolidine ring followed by the introduction of the mercaptoethyl and carboxamide groups. Common synthetic routes may include:
Cyclization Reactions: Starting from amino acids or other precursors to form the thiazolidine ring.
Functional Group Introduction: Using reagents like thiols and amines to introduce the mercaptoethyl and carboxamide groups under specific conditions such as acidic or basic environments.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing methods like crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The mercaptoethyl group can undergo oxidation to form disulfides.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The thiazolidine ring can participate in substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: From oxidation of the mercaptoethyl group.
Amines: From reduction of the carboxamide group.
Substituted Thiazolidines: From substitution reactions on the thiazolidine ring.
科学研究应用
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its reactive groups.
Biomolecular Interactions: Studied for interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of ®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide would depend on its specific interactions with molecular targets. Generally, it might:
Bind to Enzymes: Inhibiting their activity by interacting with active sites.
Modulate Pathways: Affecting biochemical pathways by binding to receptors or other proteins.
相似化合物的比较
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the mercaptoethyl group.
N-(2-Mercaptoethyl)thiazolidine-4-carboxamide: Non-chiral version.
Uniqueness
Chirality: The ®-enantiomer may have different biological activities compared to the (S)-enantiomer.
Functional Groups:
属性
分子式 |
C6H12N2OS2 |
|---|---|
分子量 |
192.3 g/mol |
IUPAC 名称 |
(4R)-N-(2-sulfanylethyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2OS2/c9-6(7-1-2-10)5-3-11-4-8-5/h5,8,10H,1-4H2,(H,7,9)/t5-/m0/s1 |
InChI 键 |
HHHADADRSZJCIY-YFKPBYRVSA-N |
手性 SMILES |
C1[C@H](NCS1)C(=O)NCCS |
规范 SMILES |
C1C(NCS1)C(=O)NCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


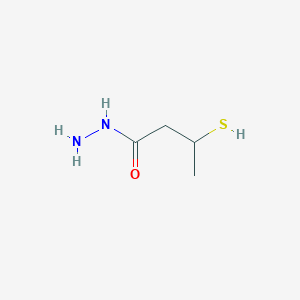
![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
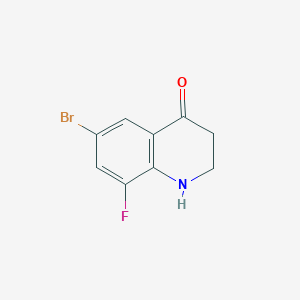
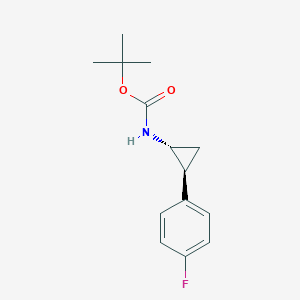
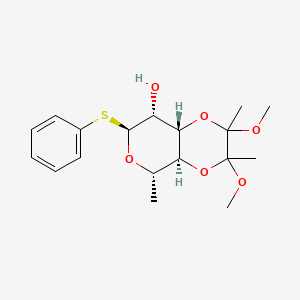
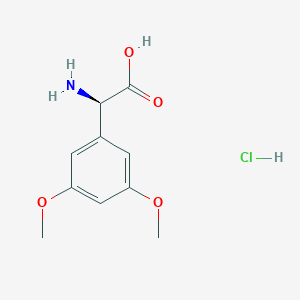
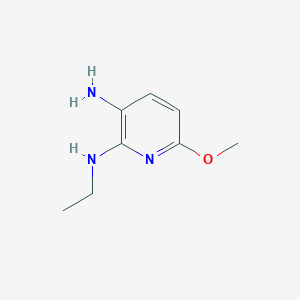

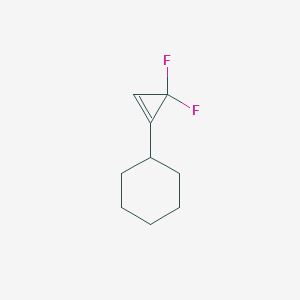
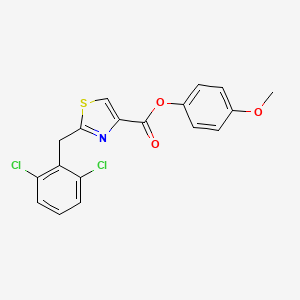
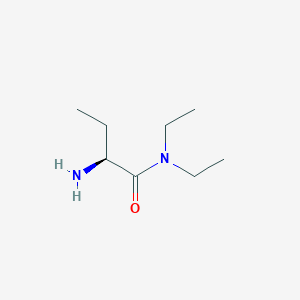

![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
